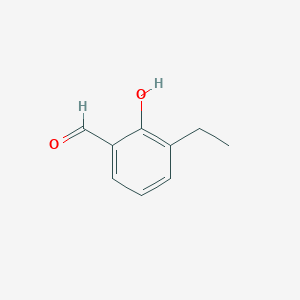
3-Ethyl-2-hydroxybenzaldehyde
Übersicht
Beschreibung
3-Ethyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of benzaldehyde, featuring an ethyl group at the third position and a hydroxyl group at the second position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Wirkmechanismus
Target of Action
The primary targets of 3-Ethyl-2-hydroxybenzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase .
Mode of Action
This compound interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through the redox activity of the compound, which destabilizes cellular redox homeostasis . The compound’s antifungal activity increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
The compound affects the oxidative stress-response pathway . It has been shown to disrupt this pathway in Saccharomyces cerevisiae and Aspergillus fumigatus . The compound’s disruption of cellular antioxidation leads to effective inhibition of fungal growth .
Pharmacokinetics
These compounds are rapidly absorbed and widely distributed to various tissues and organs, including the brain . They are metabolized into other compounds such as 4-hydroxybenzoic acid and excreted in low amounts .
Result of Action
The result of this compound’s action is the effective inhibition of fungal growth . This is achieved by disrupting the cellular antioxidation components of fungi . The compound can also enhance the efficacy of conventional antifungal agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under normal storage conditions . It should be kept away from oxidizing agents and air to prevent reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Ethyl-2-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the condensation of 3-ethylphenol with formaldehyde, followed by oxidation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also gaining traction in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: 3-Ethyl-2-hydroxybenzoic acid.
Reduction: 3-Ethyl-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the manufacture of fragrances, dyes, and polymers
Vergleich Mit ähnlichen Verbindungen
2-Hydroxybenzaldehyde: Lacks the ethyl group, making it less hydrophobic.
3-Ethylbenzaldehyde: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
4-Ethyl-2-hydroxybenzaldehyde: Similar structure but with the ethyl group at a different position, affecting its reactivity.
Uniqueness: 3-Ethyl-2-hydroxybenzaldehyde is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and enhances its utility in various applications .
Eigenschaften
IUPAC Name |
3-ethyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-4-3-5-8(6-10)9(7)11/h3-6,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAPDYBQINBSRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

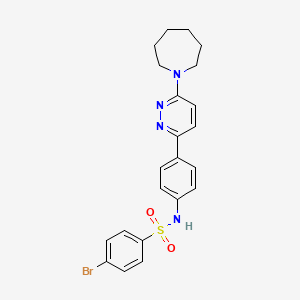
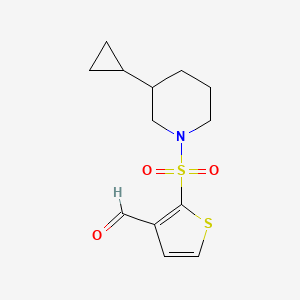
![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2925901.png)
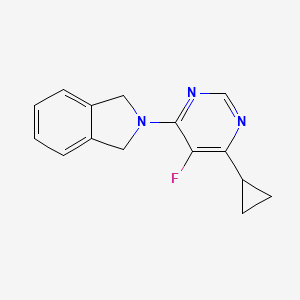
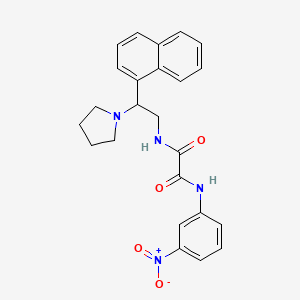
![N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2925906.png)
![(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol](/img/structure/B2925907.png)
![2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2925909.png)
![4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2925912.png)
![3-(2-Carboxymethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2925913.png)
![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2925914.png)


![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2925921.png)
